molecular formula C8H12O3 B15350420 (2R,6S)-4,6-dimethyl-3,6-dihydro-2H-pyran-2-carboxylic acid CAS No. 159849-60-2

(2R,6S)-4,6-dimethyl-3,6-dihydro-2H-pyran-2-carboxylic acid

Cat. No.: B15350420
CAS No.: 159849-60-2
M. Wt: 156.18 g/mol
InChI Key: SJKWDXXWJOYAQD-NKWVEPMBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2H-Pyran-2-carboxylicacid,3,6-dihydro-4,6-dimethyl-,trans-(9CI) is a chemical compound belonging to the class of pyran derivatives. Pyrans are six-membered heterocyclic compounds containing an oxygen atom and are known for their diverse applications in various fields such as pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyran-2-carboxylicacid,3,6-dihydro-4,6-dimethyl-,trans-(9CI) typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the cyclization of 2,6-dimethyl-1,4-hexanedioic acid using a dehydration agent such as phosphorus oxychloride (POCl3) in the presence of a base like pyridine.

Industrial Production Methods

In an industrial setting, the compound can be synthesized on a larger scale using similar cyclization reactions but with optimized conditions to increase yield and reduce by-products. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2H-Pyran-2-carboxylicacid,3,6-dihydro-4,6-dimethyl-,trans-(9CI) can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form pyran-2-carboxylic acid derivatives.

  • Reduction: : Reduction reactions can convert the pyran ring to a dihydropyran structure.

  • Substitution: : Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyran ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Reagents like halogens (Cl2, Br2) and strong bases (NaOH, KOH) are typically employed.

Major Products Formed

  • Oxidation: : Pyran-2-carboxylic acid derivatives.

  • Reduction: : Dihydropyran derivatives.

  • Substitution: : Halogenated or alkylated pyran derivatives.

Scientific Research Applications

2H-Pyran-2-carboxylicacid,3,6-dihydro-4,6-dimethyl-,trans-(9CI) has several applications in scientific research:

  • Chemistry: : It serves as a building block in the synthesis of more complex organic molecules.

  • Biology: : The compound can be used as a probe in biological studies to understand cellular processes.

  • Industry: : It is used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 2H-Pyran-2-carboxylicacid,3,6-dihydro-4,6-dimethyl-,trans-(9CI) exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can vary widely based on the context of its use.

Comparison with Similar Compounds

2H-Pyran-2-carboxylicacid,3,6-dihydro-4,6-dimethyl-,trans-(9CI) is similar to other pyran derivatives, but its unique structural features, such as the presence of specific substituents, distinguish it from others. Some similar compounds include:

  • 2H-Pyran-2-carboxaldehyde, 3,4-dihydro-2,5-dimethyl-

  • 2H-Pyran-2-carboxylic acid, 3,6-dihydro-2,5-dimethyl-

These compounds share the pyran ring structure but differ in their functional groups and positions, leading to different chemical and biological properties.

Properties

CAS No.

159849-60-2

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

(2R,6S)-4,6-dimethyl-3,6-dihydro-2H-pyran-2-carboxylic acid

InChI

InChI=1S/C8H12O3/c1-5-3-6(2)11-7(4-5)8(9)10/h3,6-7H,4H2,1-2H3,(H,9,10)/t6-,7+/m0/s1

InChI Key

SJKWDXXWJOYAQD-NKWVEPMBSA-N

Isomeric SMILES

C[C@H]1C=C(C[C@@H](O1)C(=O)O)C

Canonical SMILES

CC1C=C(CC(O1)C(=O)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.